molecular formula C20H20N2O3 B5531906 Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- CAS No. 172985-15-8

Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-

Cat. No.: B5531906
CAS No.: 172985-15-8
M. Wt: 336.4 g/mol
InChI Key: QSFZMZFTAMVVPV-UHFFFAOYSA-N
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Description

This compound belongs to the class of fused heterocyclic methanones, characterized by a complex polycyclic scaffold combining furan, pyran, and pyridine rings. The structure includes a methanone group (C=O) attached to a phenyl ring and a 1-amino-substituted tricyclic system. While direct pharmacological data for this specific compound are sparse in the provided evidence, its structural analogs exhibit diverse biological activities, including antifungal, anticancer, and neuroactive properties .

Properties

IUPAC Name

(3-amino-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-11-14-10-24-20(2,3)9-13(14)15-16(21)18(25-19(15)22-11)17(23)12-7-5-4-6-8-12/h4-8H,9-10,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFZMZFTAMVVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=CC=C4)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169456
Record name Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172985-15-8
Record name Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172985158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares core structural motifs with several fused heterocycles reported in the literature:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Furo[2,3-b]pyrano[4,3-d]pyridine 1-Amino, 5,8,8-trimethyl, phenyl-methanone Unknown (structural analog)
(±)-2,7-dimethyl-6-(thiophen-2-ylmethyl)-4a,9a-dihydro-2H-pyrano[3',2':4,5]furo[3,2-c]pyridin-5(6H)-one Pyrano-furo-pyridone Thiophen-2-ylmethyl, methyl Phenotypic profiling (unpublished)
3,4-dihydro-1-(tetrahydrofuran-2-yl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one Pyrimidine-furanose Nitrophenyl, phenyl Antifungal, antioxidant
Rotenone (1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-benzopyrano-furo-benzopyran-6-one) Benzopyrano-furo-benzopyran Methylethenyl, dimethoxy Pesticidal, neurotoxic

Key Structural Differences:

  • Fused Ring Systems: The target compound’s furo-pyrano-pyridine system differs from rotenone’s benzopyrano-furo-benzopyran scaffold, which has additional aromatic rings and methoxy groups .
  • Substituents: Unlike pyrano-furo-pyridones in (thiophene substituents) or pyrimidine-furanose derivatives in (nitrophenyl groups), the target compound features a phenyl-methanone group and amino functionality, which may enhance solubility or receptor binding .

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